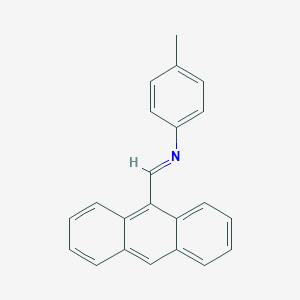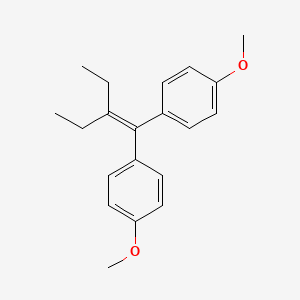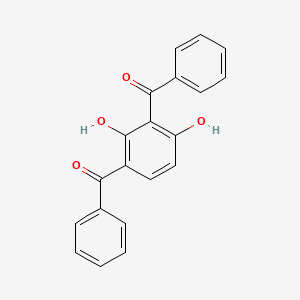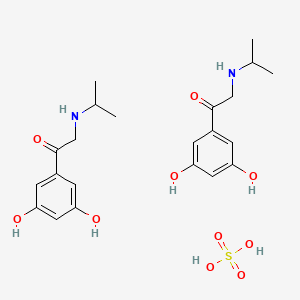
N-(9-anthracenylmethylene)-P-toluidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-anthracenylmethylene)-P-toluidine: is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features an anthracene moiety, which is a polycyclic aromatic hydrocarbon, and a P-toluidine group, which is a derivative of aniline with a methyl group attached to the para position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-anthracenylmethylene)-P-toluidine typically involves the condensation reaction between 9-anthracenecarboxaldehyde and P-toluidine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for refluxing, filtration, and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(9-anthracenylmethylene)-P-toluidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction would regenerate the starting materials.
Applications De Recherche Scientifique
N-(9-anthracenylmethylene)-P-toluidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(9-anthracenylmethylene)-P-toluidine involves its interaction with various molecular targets. The anthracene moiety allows the compound to intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the Schiff base can form coordination complexes with metal ions, which can catalyze various biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(9-anthracenylmethylene)-3-hydroxyaniline
- N-(9-anthracenylmethylene)-4-methyl-3-nitroaniline
- N-(9-anthracenylmethylene)-2-methyl-5-nitroaniline
Uniqueness
N-(9-anthracenylmethylene)-P-toluidine is unique due to the presence of the P-toluidine group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds, which may have different substituents on the aromatic ring, leading to variations in reactivity and applications .
Propriétés
Numéro CAS |
6076-00-2 |
|---|---|
Formule moléculaire |
C22H17N |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
1-anthracen-9-yl-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C22H17N/c1-16-10-12-19(13-11-16)23-15-22-20-8-4-2-6-17(20)14-18-7-3-5-9-21(18)22/h2-15H,1H3 |
Clé InChI |
FYJRWAJWJSTKBE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2-diphenyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11954525.png)










